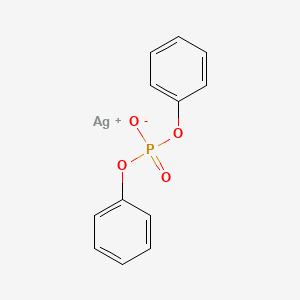Silver diphenyl phosphate
CAS No.: 22350-95-4
Cat. No.: VC18431659
Molecular Formula: C12H10AgO4P
Molecular Weight: 357.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22350-95-4 |
|---|---|
| Molecular Formula | C12H10AgO4P |
| Molecular Weight | 357.05 g/mol |
| IUPAC Name | silver;diphenyl phosphate |
| Standard InChI | InChI=1S/C12H11O4P.Ag/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 |
| Standard InChI Key | LWGRABKSXOHZKA-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Ag+] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Silver diphenyl phosphate consists of a silver ion () coordinated to the oxygen atoms of diphenyl phosphate (). The IUPAC name, silver;diphenyl phosphate, reflects this ionic interaction. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.05 g/mol |
| InChI | InChI=1S/C12H11O4P.Ag... |
| Crystal System | Tetrahedral (inferred) |
Synthesis and Stability
Synthetic Routes
Silver diphenyl phosphate is synthesized via the reaction of silver salts (e.g., ) with diphenyl phosphate derivatives. A representative method involves:
-
Precursor Mixing: Combine (0.71 mmol) with diphenyl-2-pyridylphosphine (2.13 mmol) in anhydrous dimethyl sulfoxide (DMSO) .
-
Heating and Stirring: Heat at 70°C for 1.5 hours to solubilize crystals, ensuring ligand coordination to .
-
Purification: Isolate the product via centrifugation and wash with non-polar solvents .
Critical Parameters:
-
Solvent choice (DMSO enhances solubility but may complicate purification).
-
Stoichiometric control to prevent precipitation.
Stability and Degradation
Silver diphenyl phosphate exhibits moderate stability in aqueous media, releasing ions over time. Dissolution studies in deionized water show:
| Time (Days) | Release (ppm) | pH |
|---|---|---|
| 1 | 15–30 | 4.0 |
| 7 | 25–45 | 3.8 |
The acidic pH (≤4.0) accelerates silver ion release, a behavior mirrored in silver-doped phosphate coacervates .
Functional Properties and Applications
Antimicrobial Activity
Silver diphenyl phosphate’s release mechanism aligns with bactericidal effects observed in silver-doped phosphate glasses :
-
Gram-Positive Bacteria: Staphylococcus aureus viability reduced by 7 log units at 0.75 mol% .
-
Gram-Negative Bacteria: Pseudomonas aeruginosa biofilms disrupted via Ag-induced membrane damage.
Mechanism:
-
binds to thiol groups in bacterial enzymes, inhibiting respiration .
-
Reactive oxygen species (ROS) generation causes oxidative stress .
Challenges and Future Directions
Research Gaps
-
Structural Elucidation: Single-crystal X-ray diffraction data is urgently needed to resolve coordination geometry.
-
Toxicity Profiling: Long-term biocompatibility studies in mammalian cells are absent.
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume